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Boc-Lys(Cbz)-AMC

Cat. No.: B8238046
M. Wt: 537.6 g/mol
InChI Key: PHMQBKPRKPRMTC-QHCPKHFHSA-N
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Description

Contextualizing Fluorogenic Peptide Substrates within Enzyme Mechanistic Studies

Fluorogenic peptide substrates are pivotal in the study of enzyme activities, specificities, and kinetic properties. pnas.orgscbt.com These molecules are ingeniously designed to be non-fluorescent or weakly fluorescent until acted upon by a specific enzyme. iris-biotech.denih.gov The core principle involves a peptide sequence, which provides specificity for a target enzyme, linked to a fluorophore via a labile bond. mdpi.com One of the most widely used fluorophores is 7-amino-4-methylcoumarin (B1665955) (AMC). iris-biotech.dersc.org When the AMC moiety is attached to a peptide through an amide bond, its fluorescence is quenched. iris-biotech.de Enzymatic cleavage of this amide bond liberates the free AMC, resulting in a significant increase in fluorescence that can be monitored in real-time. iris-biotech.depnas.org This direct correlation between fluorescence and enzymatic activity allows for highly sensitive and continuous assays, which are crucial for determining kinetic parameters and for high-throughput screening of enzyme inhibitors. pnas.orgnih.gov

Rationale for the Strategic Application of Boc-Lys(Cbz)-AMC in Enzymology

This compound is a specialized fluorogenic substrate designed primarily for the assay of trypsin-like serine proteases. mdpi.com These enzymes characteristically cleave peptide bonds on the carboxyl side of basic amino acid residues, namely lysine (B10760008) and arginine. organic-chemistry.org The structure of this compound is strategically crafted to probe this specific activity. The lysine residue provides the recognition site for trypsin-like proteases. The α-amino group of lysine is protected by a tert-butyloxycarbonyl (Boc) group, while the ε-amino group is protected by a benzyloxycarbonyl (Cbz) group. These protecting groups are crucial for several reasons. They prevent the peptide from being cleaved by non-specific exopeptidases and can influence the substrate's affinity and specificity for the target enzyme. The AMC group, attached to the carboxyl group of lysine, serves as the fluorogenic reporter. Upon cleavage of the Lys-AMC amide bond by a trypsin-like protease, the highly fluorescent AMC is released, providing a direct measure of enzyme activity.

Historical Evolution and Foundational Research Utilizing this compound Analogs

The development of fluorogenic substrates like this compound is built upon decades of research in peptide synthesis and enzyme kinetics. The use of AMC as a fluorogenic leaving group for protease assays became a well-established method for determining enzyme specificity. pnas.org Early research focused on creating simple aminoacyl-AMC derivatives to probe the primary specificity (P1 position) of proteases.

The evolution of these substrates involved the incorporation of protecting groups to enhance stability and specificity. The tert-butyloxycarbonyl (Boc) group has been a cornerstone in peptide synthesis for protecting α-amino groups due to its stability under various conditions and its ease of removal under acidic conditions. rsc.orgmdpi.com Similarly, the benzyloxycarbonyl (Cbz) group has been widely used for protecting the side chains of amino acids like lysine. google.comnih.gov

Foundational research on related analogs demonstrated the importance of these protecting groups. For instance, studies comparing substrates with different α-amino protecting groups, such as Boc, Cbz, and 9-fluorenylmethoxycarbonyl (Fmoc), revealed that these groups can significantly affect the kinetics of proteolytic cleavage. asm.org The strategic combination of Boc and Cbz protecting groups in the this compound structure represents a refinement in the design of specific substrates for trypsin-like proteases, building on the foundational knowledge of both peptide chemistry and fluorogenic assay principles. The development of solid-phase peptide synthesis techniques further enabled the creation of diverse peptide-AMC substrates for broader specificity profiling. explorationpub.com

Current State-of-the-Art Applications of this compound as a Research Tool

This compound and its analogs continue to be valuable tools in a variety of research applications. They are frequently employed in high-throughput screening (HTS) campaigns to identify novel inhibitors of specific proteases, which is a critical step in drug discovery. The continuous and sensitive nature of the assay makes it well-suited for automated HTS platforms.

Furthermore, these substrates are used to characterize the enzymatic activity of newly discovered proteases and to study the effects of mutations on enzyme function. By determining the kinetic parameters (Km and kcat) for the hydrolysis of this compound, researchers can gain insights into the catalytic efficiency and substrate specificity of an enzyme.

In the context of complex biological samples, such as cell lysates or tissue homogenates, this compound can be used to measure the total activity of trypsin-like proteases. This has applications in studying disease states where protease activity is dysregulated. For example, some studies utilize related substrates in coupled assays to measure the activity of other enzymes like histone deacetylases (HDACs), where the deacetylation of a lysine-containing substrate renders it susceptible to cleavage by a trypsin-like enzyme.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H35N3O7 B8238046 Boc-Lys(Cbz)-AMC

Properties

IUPAC Name

benzyl N-[(5S)-6-[(4-methyl-2-oxochromen-7-yl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O7/c1-19-16-25(33)38-24-17-21(13-14-22(19)24)31-26(34)23(32-28(36)39-29(2,3)4)12-8-9-15-30-27(35)37-18-20-10-6-5-7-11-20/h5-7,10-11,13-14,16-17,23H,8-9,12,15,18H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMQBKPRKPRMTC-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodological Frameworks for Boc Lys Cbz Amc Based Enzymatic Assays

Fundamental Principles of Fluorescence-Based Assays Employing Boc-Lys(Cbz)-AMC

Fluorescence-based assays utilizing this compound offer a powerful means to quantify the activity of certain proteases. The core of this methodology lies in the clever design of the substrate, which links a specific peptide sequence to a fluorescent reporter molecule that is initially non-fluorescent or weakly fluorescent.

Mechanism of Fluorophore Release Upon Enzymatic Cleavage

The fluorogenic substrate this compound is engineered to be a target for specific proteases, particularly those with trypsin-like activity that recognize and cleave peptide bonds C-terminal to lysine (B10760008) or arginine residues. medchemexpress.comacs.org The substrate consists of a lysine residue whose alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and whose epsilon-amino group is protected by a carboxybenzyl (Cbz) group. This modified lysine is then linked via an amide bond to the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). iris-biotech.decaymanchem.com

In its intact, conjugated form, the AMC molecule exhibits minimal fluorescence. iris-biotech.decaymanchem.com This quenching of the fluorophore's signal is a critical feature of the assay's design. Upon the introduction of a suitable protease, the enzyme recognizes the lysine residue and catalyzes the hydrolysis of the amide bond connecting the lysine to the AMC moiety. rsc.org This enzymatic cleavage liberates the free AMC molecule. caymanchem.com The release of AMC from the quenching effects of the peptide results in a significant increase in its fluorescence intensity. iris-biotech.dersc.org This change in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity present in the sample.

The principle of using AMC and other coumarin (B35378) derivatives as fluorogenic reporters is widely applied in various enzyme assays. For instance, similar substrates are designed for caspases, where a specific peptide sequence recognized by the caspase is attached to AMC. scbt.combdbiosciences.com Cleavage releases AMC, allowing for the quantification of caspase activity, a key event in apoptosis. bdbiosciences.com

Spectrofluorometric Detection Modalities for AMC Release

The release of 7-amino-4-methylcoumarin (AMC) from its peptide conjugate leads to a measurable fluorescent signal that can be quantified using a spectrofluorometer. bdbiosciences.com Free AMC has distinct excitation and emission maxima that allow for its specific detection. The optimal excitation wavelength for AMC is typically around 341-360 nm, with some sources citing a broader range up to 380 nm. aatbio.comcaymanchem.comexplorationpub.com The resulting emission is then measured at its peak, which is generally in the range of 430-460 nm. aatbio.comcaymanchem.comeurogentec.comsigmaaldrich.com

Table 1: Excitation and Emission Wavelengths for AMC

PropertyWavelength Range (nm)References
Excitation341 - 380 bdbiosciences.comaatbio.comcaymanchem.comeurogentec.comsigmaaldrich.com
Emission430 - 460 bdbiosciences.comaatbio.comcaymanchem.comeurogentec.comsigmaaldrich.com

Modern spectrofluorometers, often in a microplate reader format, are used for high-throughput screening of enzyme activity. explorationpub.comjasco-global.com These instruments can precisely control the excitation wavelength and measure the emitted fluorescence over time, providing kinetic data on the enzymatic reaction. jasco-global.com The sensitivity of fluorescence spectroscopy allows for the detection of very low levels of enzymatic activity, as even small amounts of released AMC can generate a detectable signal. thermofisher.comcleanroomtechnology.com

The choice of excitation and emission wavelengths is critical to minimize background fluorescence from other components in the assay mixture and to maximize the signal-to-noise ratio. The significant Stokes shift (the difference between the excitation and emission maxima) of AMC is advantageous in this regard. iris-biotech.de The detection of the fluorescent signal can be performed continuously, allowing for real-time monitoring of the reaction progress. jasco-global.com This provides valuable information about the initial reaction velocity, which is crucial for kinetic studies.

Optimization Paradigms for this compound-Dependent Enzymatic Reactions

To ensure accurate and reproducible results, the conditions for enzymatic assays using this compound must be carefully optimized. Key parameters that influence enzyme activity include substrate concentration, pH, buffer composition, and temperature.

Substrate Concentration Profiling and Michaelis-Menten Kinetics

Understanding the relationship between substrate concentration and reaction velocity is fundamental to characterizing enzyme kinetics. This is typically achieved by performing the assay with varying concentrations of this compound and measuring the initial reaction rate at each concentration. The resulting data are then analyzed using the Michaelis-Menten model. acs.org

The Michaelis-Menten equation describes the velocity (v) of an enzymatic reaction as a function of the substrate concentration ([S]):

v = (Vmax * [S]) / (Km + [S])

Where:

Vmax is the maximum reaction velocity when the enzyme is saturated with the substrate.

Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

By plotting the reaction velocity against the substrate concentration, a hyperbolic curve is typically obtained. From this curve, the kinetic parameters Vmax and Km can be determined. acs.org These values are crucial for comparing the efficiency of different enzymes or the effect of inhibitors on enzyme activity. For instance, a lower Km value indicates a higher affinity of the enzyme for the substrate.

In practice, determining these parameters involves incubating the enzyme with a range of this compound concentrations and monitoring the rate of AMC release. acs.org It is important to ensure that the measurements are taken during the initial linear phase of the reaction, where the substrate concentration has not been significantly depleted.

Temperature Control and Reaction Volume Miniaturization Techniques

Temperature is another critical factor that influences the rate of enzymatic reactions. Generally, enzyme activity increases with temperature up to an optimal point, after which the enzyme begins to denature and lose activity. For most mammalian enzymes, assays are typically performed at a constant temperature, often 37°C, to mimic physiological conditions. nih.gov Precise temperature control is essential for reproducibility.

In the context of high-throughput screening, miniaturization of the reaction volume is a common practice. This reduces the consumption of expensive reagents, including the enzyme and the this compound substrate. Assays are often performed in 96-well or 384-well microplates, allowing for the simultaneous analysis of many samples. When miniaturizing assays, it is important to consider potential issues such as evaporation and to ensure adequate mixing of the reactants. The use of automated liquid handling systems can improve the precision and reproducibility of these miniaturized assays.

Management of Background Fluorescence and Assay Interferents

Fluorescence-based enzymatic assays, including those utilizing the substrate this compound, are susceptible to interference from various sources that can lead to erroneous data. A primary concern is background fluorescence, which can originate from the test compounds themselves, impurities, or even the assay plates. nih.govnih.gov Many small molecules found in screening libraries are inherently fluorescent, which can result in false positives. nih.gov Additionally, dust particles can be a source of fluorescence, particularly in the blue/green spectral region. nih.gov

A significant challenge in high-throughput screening (HTS) is compound-dependent assay interference, which can be reproducible and concentration-dependent, leading to false-positive hits. nih.gov This interference is not limited to background fluorescence and can include light signal attenuation, colloidal aggregation of compounds, chemical reactivity, and chelation. researchgate.net

To mitigate these issues, several strategies can be employed. One effective approach is to use kinetic mode measurements instead of endpoint reads. nih.gov This method can help eliminate artifacts arising from subtle differences in initial dispense volumes. nih.gov Furthermore, careful selection of the fluorophore and assay conditions is crucial to minimize interference. nih.gov Red-shifting the spectral window for fluorescence detection can dramatically reduce the rate of interference from autofluorescent compounds, as a smaller percentage of library compounds fluoresce in the red spectrum compared to the blue/green spectrum. nih.gov

Implementing counter-screens and orthogonal assays is another critical step. sygnaturediscovery.comevotec.com A technology counter-screen can identify and eliminate compounds that directly interfere with the detection method. sygnaturediscovery.com For instance, a blank reaction containing all components except the enzyme can be used to measure and subtract the background fluorescence contributed by the test compound and other reagents. abcam.com Orthogonal assays, which use a different detection method, can further validate hits and distinguish true activity from artifacts. nih.govnih.gov

Table 1: Strategies for Managing Background Fluorescence and Assay Interference

StrategyDescriptionKey Benefits
Kinetic Mode Measurement Continuous monitoring of the fluorescence signal over time.Eliminates artifacts from initial volume discrepancies and provides kinetic data. nih.gov
Red-Shifted Fluorophores Utilizing fluorophores that excite and emit at longer wavelengths.Reduces interference from autofluorescent library compounds, which are more prevalent in the blue/green spectrum. nih.gov
Background Subtraction Measuring the fluorescence of a control well lacking the enzyme.Corrects for intrinsic fluorescence of test compounds and other assay components. abcam.com
Counter-Screens Assays designed to identify compounds that interfere with the assay technology itself.Eliminates false positives arising from direct interference with the detection method. sygnaturediscovery.com
Orthogonal Assays Validating hits using a different assay format or detection principle.Confirms that the observed activity is target-specific and not an artifact of the primary assay. nih.govevotec.com
Assay Miniaturization Reducing the total volume of the assay.Minimizes the consumption of substrate and enzyme. sinica.edu.tw

It is also important to consider that some compounds may act as quenchers, reducing the fluorescence signal and potentially leading to false negatives or an underestimation of enzyme inhibition. Careful data analysis and the use of appropriate controls are essential to identify such effects.

Integration of this compound Assays into High-Throughput Screening (HTS) Platforms

The use of fluorogenic substrates like this compound is well-suited for HTS due to the high sensitivity and convenience of fluorescence detection. springernature.comnih.gov Integrating these assays into HTS platforms involves automation, miniaturization, and robust data handling protocols to efficiently screen large chemical libraries for enzyme modulators. genome.govplos.org

Automation and Miniaturization Strategies for Enzyme Activity Profiling

Automation is a cornerstone of HTS, enabling the rapid and reproducible processing of thousands of samples. Robotic systems for liquid handling, such as automated dispensers and plate handlers, are used to sequentially add reagents, including the this compound substrate, enzyme, and test compounds, to multi-well plates. genome.govnih.gov This ensures precision and minimizes variability between wells. genome.gov

Miniaturization, typically in 384- or 1536-well plate formats, is another key strategy. sinica.edu.twplos.org This approach significantly reduces the consumption of costly reagents like the enzyme and the this compound substrate. sinica.edu.tw For example, assays have been successfully adapted to a 384-well format with reaction volumes as low as 30.1 µL. nih.gov Microarray-based technologies offer even further miniaturization, allowing for high-density screening with minimal sample usage. sinica.edu.tw Fluorescence-based detection methods are particularly amenable to miniaturization due to their high sensitivity. mdpi.comnih.gov

Data Acquisition and Analysis Protocols for HTS of Enzyme Modulators

Data acquisition in HTS is performed using automated plate readers or imaging systems capable of rapidly measuring the fluorescence intensity in each well of the microplate. plos.orgvipergen.com For assays using AMC-based substrates like this compound, fluorescence is typically measured at excitation wavelengths around 340-360 nm and emission wavelengths of 440-460 nm. nih.govcaymanchem.com

The raw fluorescence data must undergo a rigorous analysis process to identify true hits. A standard protocol involves several steps:

Background Correction: The fluorescence from control wells (e.g., wells without enzyme or with a known inhibitor) is subtracted from the sample wells to account for background fluorescence and compound interference. abcam.commdpi.com

Normalization: The data is often normalized to the activity of a positive control (enzyme without inhibitor) and a negative control (enzyme with a saturating concentration of a known inhibitor) to express the results as a percentage of inhibition or activation. mdpi.comnih.gov

Hit Identification: A statistical threshold, often based on a certain number of standard deviations from the mean of the control wells, is used to identify initial "hits". nih.govnih.gov

Dose-Response Analysis: Hits are then typically re-tested at multiple concentrations to generate a dose-response curve and determine potency metrics such as the IC50 (the concentration of an inhibitor that reduces enzyme activity by 50%). nih.gov

Quantitative HTS (qHTS) is an advanced approach where compounds are screened at multiple concentrations in the primary screen. genome.govpnas.org This method provides concentration-response curves for every compound in a library, allowing for the immediate identification of inhibitors with varying potencies and efficacies and facilitating the elucidation of structure-activity relationships directly from the primary screen. genome.govpnas.org

Elucidation of Enzymatic Specificity and Substrate Recognition with Boc Lys Cbz Amc

Analysis of Proteolytic Enzyme Recognition Sites and Scissile Bonds within Boc-Lys(Cbz)-AMC

The design of this compound targets proteases that exhibit a preference for cleaving peptide bonds C-terminal to a basic amino acid residue. Proteases recognize substrates via a series of binding pockets known as subsites (S), which accommodate the amino acid residues (P) of the substrate. rsc.org In this compound, the Lysine (B10760008) (Lys) residue is designated as the P1 residue, meaning it is designed to fit into the S1 subsite of the target enzyme. This S1 pocket in many proteases, particularly trypsin-like serine proteases and certain cathepsins, is shaped and charged to preferentially bind basic residues like lysine or arginine. rsc.orgnih.govfrontiersin.org

The scissile bond—the specific bond cleaved by the enzyme—in this substrate is the amide bond linking the carboxyl group of the P1 Lysine residue to the amino group of the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety. nih.gov The AMC group occupies the S1' subsite of the enzyme. rsc.org Upon enzymatic hydrolysis of this bond, the AMC molecule is released. While the substrate itself is weakly fluorescent, the free AMC product is highly fluorescent, providing a direct and measurable signal that is proportional to the rate of enzymatic activity. nih.govrndsystems.combmglabtech.com

The substrate features two protecting groups. The N-terminal alpha-amino group of lysine is protected by a tert-Butyloxycarbonyl (Boc) group. This prevents the substrate from being cleaved by aminopeptidases and can influence its interaction with the enzyme's active site. smolecule.com The epsilon-amino group of the lysine side chain is protected by a Carboxybenzyl (Cbz or Z) group. This modification is critical as it neutralizes the positive charge of the lysine side chain, which can significantly alter the substrate's specificity profile compared to substrates with a free or differently modified lysine at the P1 position.

Mapping Subsite Preferences of Enzymes Utilizing this compound as a Substrate

Subsite mapping is a technique used to determine the amino acid preferences of an enzyme's active site pockets. nih.govacs.org The use of specific synthetic substrates like this compound allows for the targeted investigation of these preferences, particularly at the S1 and S1' subsites.

The P1' position of the substrate, which interacts with the enzyme's S1' subsite, is occupied by the 7-amino-4-methylcoumarin (AMC) group. AMC is a widely used fluorophore in protease assays. nih.gov Its primary role is not to act as a specific recognition element for the enzyme, but rather as a reporter group. The key event is the cleavage of the anilide bond between the P1 residue (Lys) and the AMC group. nih.gov The liberation of AMC from the quenched state (when part of the substrate) to its free, highly fluorescent form allows for continuous and sensitive monitoring of enzyme kinetics. frontiersin.orgbmglabtech.com The fluorescence of free AMC is typically measured at an emission maximum of approximately 440-460 nm with an excitation maximum around 340-355 nm. frontiersin.orgeurogentec.compentapharm.com The efficiency of AMC release serves as a direct proxy for the enzyme's catalytic efficiency (kcat/Km) towards the substrate.

The S1 subsite of many proteases is a primary determinant of their specificity. Trypsin-like serine proteases, for example, have a deep S1 pocket containing a negatively charged aspartic acid residue at the bottom, which strongly attracts positively charged P1 residues like lysine and arginine. frontiersin.org Similarly, cysteine proteases like cathepsin B also show a preference for basic residues at the P1 position. hzdr.deacs.org

In this compound, the P1 residue is a lysine whose side-chain amino group is neutralized by the Cbz protecting group. This modification is significant because it alters the typical electrostatic interaction between a basic P1 residue and the S1 pocket. Enzymes that can still effectively bind and cleave this substrate may have a more accommodating S1 pocket that relies less on charge-charge interactions and more on the shape and hydrophobicity of the side chain. For instance, some proteases can accommodate bulky, hydrophobic groups in the S1 pocket. The Cbz group, with its benzyl (B1604629) component, introduces a significant hydrophobic and aromatic character to the lysine side chain, thereby selecting for proteases with S1 subsites that can favorably interact with such a feature.

Characterization of P1' Residue Specificity (AMC)

Comparative Analysis of this compound with Analogous Fluorogenic Substrates

The specificity of an enzyme is best understood by comparing its activity on a range of similar substrates. By altering specific components of the substrate, such as the side-chain or N-terminal protecting groups, researchers can probe the fine details of enzyme-substrate recognition.

This compound is structurally related to Boc-Lys(Ac)-AMC and Boc-Lys(Tfa)-AMC, but their biochemical applications are fundamentally different due to the nature of the lysine side-chain modification. While this compound is a direct substrate for proteases, Boc-Lys(Ac)-AMC and Boc-Lys(Tfa)-AMC are established substrates for a different class of enzymes: histone deacetylases (HDACs). arvojournals.orgmdpi.comscbt.com

HDACs are not proteases; they are hydrolases that specifically remove acetyl groups (or other acyl groups like trifluoroacetyl) from the ε-amino group of lysine residues in histones and other proteins. explorationpub.comnih.gov Assays using Boc-Lys(Ac)-AMC or Boc-Lys(Tfa)-AMC are typically two-step processes. First, the HDAC enzyme removes the acetyl (Ac) or trifluoroacetyl (Tfa) group from the lysine side chain. bmglabtech.commdpi.com The resulting product, Boc-Lys-AMC, is then cleaved by a secondary "developer" enzyme, almost always trypsin, which is added to the reaction mixture. bmglabtech.comexplorationpub.com Trypsin cleaves the Lys-AMC bond, releasing the fluorescent AMC reporter. nih.gov

Therefore, this compound is designed for single-step protease assays, whereas Boc-Lys(Ac)-AMC and Boc-Lys(Tfa)-AMC are used in coupled assays to measure the activity of deacetylating enzymes. mdpi.comexplorationpub.com The Cbz group on this compound serves as a stable protecting group not targeted by HDACs, directing its utility toward proteases that recognize the modified lysine backbone for cleavage.

SubstrateTarget Enzyme ClassEnzymatic ReactionAssay TypePrimary Application
This compoundProteases (e.g., Cathepsins, Trypsin-like proteases)Cleavage of the amide bond between Lysine and AMC.Direct, single-enzyme assay.Measuring protease activity.
Boc-Lys(Ac)-AMCHistone Deacetylases (HDACs) (Class I and IIb). arvojournals.orgmdpi.comRemoval of the acetyl (Ac) group from the lysine side chain.Coupled, two-enzyme assay (HDAC + Trypsin). bmglabtech.comMeasuring HDAC activity. medchemexpress.com
Boc-Lys(Tfa)-AMCHistone Deacetylases (HDACs) (Class IIa). arvojournals.orgmdpi.combachem.comRemoval of the trifluoroacetyl (Tfa) group from the lysine side chain.Coupled, two-enzyme assay (HDAC + Trypsin). explorationpub.comnih.govMeasuring HDAC activity. explorationpub.com

The N-terminal protecting group of a peptide substrate can significantly influence its recognition and cleavage by a protease. nih.govthno.org Studies have compared the cleavage of Lys-AMC substrates bearing different N-terminal protecting groups, such as Boc, Z (benzyloxycarbonyl, chemically identical to Cbz), and Fmoc (9-fluorenylmethoxycarbonyl).

One such study investigated the cleavage of these substrates by Cathepsin L (CTSL), a lysosomal cysteine protease. nih.govthno.org The results demonstrated that the choice of the α-amino protecting group had a marked effect on the rate of cleavage. When tested in a live-cell assay using cancer cells that express high levels of CTSL, the Fmoc-Lys-AMC substrate showed a significantly higher rate of cleavage compared to both Z-Lys-AMC and the standard Boc-Lys-AMC. nih.govthno.org This suggests that the bulky, hydrophobic Fmoc group may form more favorable interactions with the S2 or other distal subsites of CTSL, leading to enhanced substrate turnover. Conversely, placing an acetyl (Ac) group at the N-terminus completely disabled the cleavage, highlighting the critical role of this position in substrate recognition. nih.gov

Table 2: Relative Cleavage of N-terminally Protected Lys-AMC Substrates by Cathepsin L (CTSL) in HCT116 Cancer Cells. Data adapted from a comparative study. nih.govthno.org
N-terminal Protecting GroupSubstrate StructureRelative Proteolytic Activity (%)Key Observation
BocBoc-Lys-AMC100 (Standard)Standard reference substrate for comparison. thno.org
Z (Cbz)Z-Lys-AMC~120%Showed intermediate activity between Boc and Fmoc. nih.gov
FmocFmoc-Lys-AMC~170%The Fmoc group significantly increased the cleavage rate by CTSL. nih.gov
AcAc-Lys-AMC~0%Acetylation of the N-terminus completely abolished cleavage by CTSL. nih.gov

Distinguishing Specificity from Boc-Lys(Ac)-AMC and Boc-Lys(Tfa)-AMC

Investigating the Influence of Amino Acid Context on this compound Hydrolysis Efficiency

Research into protease specificity has demonstrated that the nature of the P2 residue can dramatically alter the kinetic parameters of substrate cleavage. Enzymes such as cathepsins, a family of cysteine proteases, exhibit distinct preferences for the P2 amino acid. These preferences are dictated by the structural and chemical properties of the enzyme's S2 binding pocket, which accommodates the P2 residue of the substrate.

Detailed kinetic studies on analogous substrates, where the P1 residue is lysine and the C-terminus is labeled with AMC, have provided significant insights into this phenomenon. For instance, studies on cathepsin L have revealed a strong preference for bulky, hydrophobic residues at the P2 position. Substrates with P2 residues like Leucine (Leu) or Phenylalanine (Phe) are often cleaved with high efficiency. In contrast, the presence of a proline (Pro) residue at the P2 position can be accommodated by some cathepsins, like cathepsin K, which is linked to its collagenolytic activity, but is poorly cleaved by others like wild-type cathepsin L. biorxiv.orgembopress.org

The influence of the P2 residue is a critical factor in designing specific substrates and inhibitors for proteases. By modifying the amino acid context of a core substrate like Lys-AMC, researchers can tailor probes for specific enzymes, thereby enabling the dissection of complex biological pathways and the identification of therapeutic targets.

Research Findings on P2 Residue Influence

Multiple studies have underscored the importance of the P2 amino acid in the hydrolysis of lysine-based AMC substrates by various proteases. The data consistently show that variations in the P2 position lead to significant differences in catalytic efficiency (kcat/KM).

For example, research on Fasciola hepatica cathepsin L1 (FhCL1) and cathepsin L2 (FhCL2) has highlighted differing specificities. Both enzymes prefer basic residues like Lysine (Lys) and Arginine (Arg) at the P1 position. However, FhCL1 preferentially cleaves substrates with aliphatic residues such as Leucine (Leu), Isoleucine (Ile), and Valine (Val) at the P2 position. In contrast, FhCL2 shows a preference for Proline (Pro) at the P2 site. frontiersin.org This difference in specificity, despite structural similarities between the enzymes, is attributed to subtle variations in their S2 binding pockets. frontiersin.orgnih.gov

Further investigations into human cathepsins have provided a wealth of data on P2 preferences. Cathepsin B, for instance, shows altered P2 specificity depending on the pH. At acidic pH (4.6), it prefers Glutamate (Glu), while at neutral pH (7.2), it favors basic residues like Arginine (Arg) and Lysine (Lys). nih.govacs.org This pH-dependent switch in specificity is crucial for its physiological functions in different cellular compartments.

The following table summarizes kinetic data from various studies on substrates with the general structure Protecting_Group-X-Lys-AMC, illustrating the impact of the P2 residue 'X' on hydrolysis by different proteases.

EnzymeP2 Amino Acid (X)Substratekcat/KM (M⁻¹s⁻¹)Reference
Fasciola hepatica Cathepsin L1 (FhCL1)Valine (Val)Z-Val-Leu-Lys-AMC1,100,000 frontiersin.org
Fasciola hepatica Cathepsin L2 (FhCL2)Glycine (Gly)Tos-Gly-Pro-Arg-AMC1,800,000 frontiersin.org
Human Cathepsin LLeucine (Leu)Z-Leu-Lys-AMCData not specified biorxiv.org
Human Cathepsin LPhenylalanine (Phe)Z-Phe-Lys-AMCData not specified biorxiv.org
Human Cathepsin B (pH 7.2)Arginine (Arg)Z-Arg-Lys-AMCHigher activity than at pH 4.6 nih.govacs.org
Human Cathepsin B (pH 4.6)Glutamate (Glu)Z-Glu-Lys-AMCHigher activity than at pH 7.2 nih.govacs.org

Note: The substrates in the table are analogs and not exclusively this compound, as data for a systematic study with this specific compound is limited. The protecting groups (Z- or Tos-) and the P1 residue (Lys or Arg) are indicated for clarity. The data illustrates the principle of P2 residue influence on cleavage efficiency.

These findings collectively demonstrate that the amino acid context, particularly the residue at the P2 position, is a major determinant of the hydrolysis efficiency of lysine-based fluorogenic substrates like this compound. Understanding these substrate-enzyme interactions is fundamental to the fields of enzymology and drug discovery.

Applications of Boc Lys Cbz Amc in Fundamental Enzyme Research and Drug Discovery Initiatives

Dissecting Enzyme Function and Regulatory Mechanisms in In Vitro Systems

The unique structure of Boc-Lys(Cbz)-AMC allows it to serve as a probe for enzymes that can recognize and cleave the Cbz-protected lysine (B10760008) side chain or the entire Lys-AMC structure. This capability is crucial for understanding the intricate functions and regulatory pathways of various enzymes.

Characterization of Novel Enzyme Activities and Substrate Tropism

Fluorogenic substrates are instrumental in identifying new enzymatic functions and defining their substrate preferences (tropism). By exposing a newly isolated or poorly characterized enzyme to a panel of substrates, including this compound and its variants, researchers can determine if the enzyme possesses activity against a Cbz-protected lysine.

A key area of research involves modifying the protecting groups on the lysine to understand an enzyme's preferences. For instance, studies comparing substrates with different α-amino protecting groups—such as benzyloxycarbonyl (Z), fluorenylmethoxycarbonyl (Fmoc), and acetyl (Ac) in place of Boc—have been conducted to probe the active site of proteases like cathepsin L (CTSL). Research has shown that CTSL exhibits a preference for bulky aromatic structures at this position, with cleavage efficiency following the order of Fmoc > Z > Boc. thno.orgresearchgate.net This type of comparative analysis helps to map the enzyme's specificity pockets, revealing a nuanced understanding of its natural substrates and functions. researchgate.net Such studies are critical for assigning roles to newly discovered enzymes and for understanding how they select their targets within a complex cellular environment.

Table 1: Comparative Cleavage of Lys-AMC Substrates by Cathepsin L

Substrateα-Amino Protecting GroupRelative Cleavage Efficiency
Fmoc-Lys-AMC 9-fluorenylmethoxycarbonylHigh
Z-Lys-AMC Benzyloxycarbonyl (Cbz)Intermediate
Boc-Lys-AMC tert-butyloxycarbonylStandard
Ac-Lys-AMC AcetylNegligible

This table illustrates the differential cleavage of various N-protected Lys-AMC substrates by the protease Cathepsin L, highlighting the enzyme's preference for bulky aromatic protecting groups. Data synthesized from published findings. thno.orgresearchgate.net

Exploration of Enzyme Activation/Inactivation Processes

This compound is also valuable in studying multi-step enzymatic pathways where the substrate is sequentially modified. A prominent example is the two-step activation process involving histone deacetylases (HDACs) and proteases, a strategy explored for developing cancer-selective therapies. thno.org In this model, a related substrate, Boc-Lys(Ac)-AMC, is first deacetylated by an HDAC. caymanchem.comechelon-inc.comnih.gov This initial step removes the acetyl group, revealing a Boc-Lys-AMC product that then becomes a substrate for a second enzyme, such as trypsin or cathepsin L. caymanchem.comnih.gov

By analogy, a doubly protected substrate like this compound could be used to investigate enzymes that specifically remove the Cbz group, a process known as de-benzyloxycarbonylation, which would then make the lysine's epsilon-amino group available for subsequent enzymatic reactions or modifications. The use of specific inhibitors helps confirm these pathways. For example, adding an HDAC inhibitor like Trichostatin A (TSA) or a CTSL inhibitor like Z-FY-CHO can block the fluorescence signal, confirming that both enzymes are required for processing the substrate. thno.org This approach allows researchers to meticulously dissect complex enzyme cascades and understand how they are regulated.

Identification and Mechanistic Characterization of Enzyme Inhibitors

The search for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. This compound and related fluorogenic substrates provide a robust platform for identifying and characterizing new inhibitor compounds.

Implementation of this compound in High-Throughput Inhibitor Screening

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify potential drug candidates. Assays using fluorogenic substrates are exceptionally well-suited for HTS due to their simplicity, sensitivity, and automation compatibility. caymanchem.comnih.govscbt.com In a typical HTS setup for an enzyme that cleaves a Boc-Lys(Acyl)-AMC substrate, the enzyme, substrate, and a compound from a chemical library are mixed in the wells of a microplate. nih.govresearchopenworld.com If the compound is an effective inhibitor, it will block the enzyme's activity, preventing the cleavage of the substrate and the release of the fluorescent AMC molecule. explorationpub.com Wells that remain dark or have low fluorescence indicate the presence of a potential inhibitor, or "hit." This method has been successfully used to screen for inhibitors of enzymes like HDACs and is adaptable for robotic screening platforms. nih.gov

Determining Modes of Inhibition (e.g., Competitive, Non-competitive, Uncompetitive)

Once a "hit" is identified through HTS, it is crucial to understand its mechanism of action. Continuous enzyme assays, where the fluorescent signal is monitored in real-time, are particularly useful for this purpose. explorationpub.comnih.gov By measuring the rate of the enzymatic reaction at various concentrations of both the substrate (this compound) and the inhibitor, researchers can determine the mode of inhibition.

Competitive inhibitors bind to the enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).

Non-competitive inhibitors bind to a site other than the active site, reducing the enzyme's efficiency. This lowers the Vmax without changing the Km.

Uncompetitive inhibitors bind only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km.

Analyzing these kinetic parameters provides deep insight into how the inhibitor functions, which is critical information for its further development as a therapeutic agent. nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Inhibitor Design

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into effective drugs. This process involves synthesizing and testing a series of analogues of an initial hit compound to understand how chemical modifications affect its inhibitory activity. Using a standardized assay with this compound as the substrate, researchers can generate quantitative data, such as the half-maximal inhibitory concentration (IC50), for each analogue.

This data helps build a detailed SAR map, revealing which parts of the inhibitor molecule are essential for binding to the enzyme and which can be modified to improve properties like potency, selectivity, or metabolic stability. researchopenworld.com For example, a series of novel hydroxamic acid-based compounds were evaluated for HDAC inhibitory activity using a Boc-Lys(Ac)-AMC-based assay, leading to the identification of potent anti-proliferative agents. researchopenworld.com Similarly, SAR studies on substrates themselves, such as comparing Boc-Lys(myr)-AMC with Cbz-lys-lys(myr)-AMC, help in designing more selective substrates for specific enzymes like SIRT2, which in turn can be used to find more specific inhibitors. nih.gov This iterative cycle of design, synthesis, and testing, powered by reliable enzymatic assays, is fundamental to rational drug design. nih.gov

Based on a comprehensive review of available scientific literature, there is no specific information regarding the chemical compound This compound in the context of the requested applications. Searches for this compound, including its full chemical name (Nα-Boc-Nε-Cbz-L-lysine-7-amido-4-methylcoumarin) and common abbreviations (Boc-Lys(Z)-AMC), did not yield any research findings related to its use in the development of in vitro enzymatic assays for biomarker discovery, either for quantifying disease-associated enzyme activities ex vivo or for monitoring enzyme activity modulation as a research endpoint for therapeutic concepts.

The scientific literature extensively details the use of structurally similar fluorogenic substrates. For instance, compounds such as Boc-Lys(Ac)-AMC and Boc-Lys(Tfa)-AMC are widely used as substrates for histone deacetylases (HDACs) nih.govcaymanchem.commdpi.com, while substrates like Z-Lys-AMC and Boc-Lys-AMC are employed in assays for proteases like Cathepsin L. nih.govthno.org However, a substrate combining both a Boc-protecting group on the alpha-amino position and a Cbz-protecting group on the epsilon-amino side chain of lysine is not described in the retrieved literature for the specified purposes.

Due to the strict requirement to focus solely on This compound and the absence of relevant data for this specific molecule, it is not possible to generate the article as outlined.

Rational Design and Synthetic Modification of Boc Lys Cbz Amc for Enhanced Research Utility

Strategies for Incorporating Boc-Lys(Cbz)-AMC into Complex Peptide and Peptidomimetic Constructs

The incorporation of this compound into larger peptide structures is primarily achieved through solid-phase peptide synthesis (SPPS). abclonal.co.kr In this methodology, the this compound moiety can be introduced as a C-terminal residue. The process begins with the attachment of the first amino acid to a solid resin support, with its alpha-amino group and any reactive side chains protected. peptide.com For the synthesis of longer peptides, SPPS is preferred as it allows for the efficient removal of excess reagents and byproducts after each coupling step. abclonal.co.kr

The versatility of SPPS allows for the creation of complex peptide libraries for screening purposes. nih.gov For instance, by systematically varying the amino acids at positions preceding the Lys(Cbz)-AMC residue, researchers can create a library of potential substrates to profile the specificity of various proteases. nih.gov This approach has been instrumental in identifying the preferred cleavage sequences for a wide range of enzymes. nih.gov

Furthermore, this compound can be integrated into peptidomimetic structures, which are molecules that mimic the structure and function of peptides but with modified backbones or side chains. These modifications can enhance stability, bioavailability, and receptor-binding affinity. The synthesis of such constructs often involves a combination of standard peptide coupling techniques and specialized organic reactions to introduce the non-peptidic elements.

Chemical Derivatization of this compound for Tailored Research Applications

The chemical structure of this compound offers multiple sites for modification, enabling the synthesis of a diverse range of derivatives with tailored properties for specific research needs. These modifications can target the N-terminal Boc group, the lysine (B10760008) side-chain Cbz group, or the AMC fluorophore itself.

The tert-butoxycarbonyl (Boc) group at the N-terminus of the lysine residue plays a significant role in how the substrate is recognized by enzymes. nih.govresearchgate.net Studies have shown that replacing the Boc group with other protecting groups can dramatically alter the rate of enzymatic cleavage. nih.govresearchgate.net For example, research on the protease Cathepsin L (CTSL) has demonstrated that modifying the α-amino protecting group of Lys-AMC affects substrate recognition. nih.govresearchgate.net

In one study, various Lys-AMC substrates with different N-terminal protecting groups were compared. The results indicated a preference for bulky, aromatic structures at this position, with the cleavage efficiency following the order: Fmoc > Z (Cbz) > Boc. nih.govresearchgate.net Conversely, replacing the Boc group with a smaller acetyl (Ac) group completely abolished cleavage by CTSL. nih.govresearchgate.net This highlights the importance of the N-terminal protecting group in substrate-enzyme interactions and provides a strategy for optimizing substrates for specific proteases.

The ε-amino group of the lysine residue, protected by the carbobenzyloxy (Cbz) group in the parent compound, is another key site for modification to probe enzyme specificity. Replacing the Cbz group with other functionalities can provide valuable insights into the requirements of an enzyme's active site.

Acetyl (Ac) Group: The derivative Boc-Lys(Ac)-AMC is a well-established fluorogenic substrate for histone deacetylases (HDACs). caymanchem.commedchemexpress.com In a two-step assay, HDACs first remove the acetyl group from the lysine side chain. Subsequently, a protease like trypsin can cleave the now-exposed Boc-Lys-AMC, releasing the fluorescent AMC molecule and allowing for the quantification of HDAC activity. caymanchem.com

Trifluoroacetyl (Tfa) Group: The compound Boc-Lys(Tfa)-AMC is another important derivative used in enzyme assays, particularly for studying HDACs. chemimpex.comscbt.comexplorationpub.comnih.gov The electron-withdrawing nature of the trifluoroacetyl group can influence the substrate's reactivity and interaction with the enzyme. scbt.com This derivative is often used in high-throughput screening to identify potential enzyme modulators. scbt.com

The table below summarizes the properties and applications of these derivatives:

DerivativeSide-Chain Protecting GroupPrimary ApplicationKey Feature
Boc-Lys(Ac)-AMC Acetyl (Ac)HDAC activity assays caymanchem.commedchemexpress.comTwo-step assay with trypsin cleavage caymanchem.com
Boc-Lys(Tfa)-AMC Trifluoroacetyl (Tfa)HDAC activity assays, HTS chemimpex.comscbt.comexplorationpub.comnih.govInfluences substrate reactivity scbt.com

Data sourced from multiple references. caymanchem.commedchemexpress.comchemimpex.comscbt.comexplorationpub.comnih.gov

The use of other protecting groups, such as myristoyl (Myr) or various fluoroalkyl chains, can further expand the utility of these substrates for studying a wider range of enzymes with different specificities.

The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is a common component of protease substrates due to its favorable fluorescence properties upon cleavage from the peptide. nih.gov However, the AMC moiety itself can be chemically modified to optimize its detection characteristics for specific experimental setups.

Strategies for functionalizing AMC include the introduction of different substituents onto the coumarin (B35378) ring. These modifications can lead to:

Shifts in Excitation and Emission Wavelengths: Altering the electronic structure of the fluorophore can red-shift the fluorescence, which can be advantageous in reducing background fluorescence from biological samples. researchgate.net

Increased Quantum Yield: Modifications can enhance the brightness of the fluorophore, leading to improved sensitivity in assays. researchgate.net

Altered Solubility and Cellular Permeability: Functionalization can be used to tailor the physicochemical properties of the substrate, for example, to improve its ability to cross cell membranes for live-cell imaging applications.

For instance, functionalization of graphene quantum dots with 3-aminocoumarin (B156225) (a derivative of AMC) has been shown to enhance the quantum yield and red-shift the emission peak. researchgate.net While not a direct modification of this compound, this demonstrates the principle of how modifying the coumarin structure can improve its optical properties.

Introduction of Alternative Protecting Groups on Lysine (e.g., Ac, Tfa, Myr, Fluoroalkyl) for Enzyme Specificity Studies

Bioconjugation Techniques Utilizing this compound Scaffolds for Activity-Based Probes

Activity-based probes (ABPs) are powerful tools for studying enzyme function in complex biological systems. These probes typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection.

This compound and its derivatives can serve as excellent scaffolds for the development of ABPs targeting proteases. The lysine residue provides a recognition element for trypsin-like proteases, which preferentially cleave after basic amino acids. nih.govnih.gov The AMC fluorophore can act as a reporter tag, although in the context of ABPs, it is often the covalent modification of the enzyme that is of primary interest.

The synthesis of such probes involves replacing the cleavable amide bond with a reactive "warhead" that can form a covalent linkage with a key active site residue of the target enzyme. For example, chloromethyl ketone derivatives of lysine have been shown to be effective irreversible inhibitors of lysine-specific proteases.

Bioconjugation techniques can be employed to attach additional functionalities to the this compound scaffold. researchgate.net For example, a biotin (B1667282) tag could be incorporated to facilitate the affinity purification of the labeled enzyme for subsequent identification by mass spectrometry.

Isotopic Labeling of this compound for Advanced Mechanistic Investigations (e.g., Mass Spectrometry-Based Assays)

Isotopic labeling of this compound provides a powerful tool for quantitative and mechanistic studies of enzyme activity, particularly when coupled with mass spectrometry. nih.govnih.govsb-peptide.com In this approach, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) are incorporated into the substrate molecule.

When a mixture of a "light" (unlabeled) and a "heavy" (labeled) version of the substrate is used in an enzyme assay, the resulting products will also be light and heavy. The ratio of the light to heavy product, as determined by mass spectrometry, can be used to accurately quantify enzyme activity. sb-peptide.com This is particularly useful for comparing enzyme activity under different conditions or for screening inhibitor libraries.

Isotopically labeled substrates can also be used to investigate enzyme mechanisms through the study of kinetic isotope effects (KIEs). A KIE occurs when the isotopic substitution of an atom involved in the rate-determining step of a reaction leads to a change in the reaction rate. By measuring the KIE for the enzymatic cleavage of isotopically labeled this compound, researchers can gain insights into the transition state of the reaction and the mechanism of catalysis.

The synthesis of isotopically labeled this compound can be achieved by using commercially available labeled amino acids or by introducing the label during the synthetic process. For example, a deuterated version of the substrate could be prepared to probe for KIEs in reactions involving C-H bond cleavage.

Challenges, Limitations, and Prospective Avenues in Boc Lys Cbz Amc Research

Overcoming Methodological Constraints in Boc-Lys(Cbz)-AMC-Based Assays

Mitigation of Non-Specific Hydrolysis and Assay Interference

A significant challenge in the application of this compound is the potential for non-specific hydrolysis or interference from components within complex biological samples. rndsystems.comgoogle.com Non-specific cleavage can arise from proteases other than the target enzyme present in cell lysates or other biological fluids, leading to a high background signal and inaccurate measurement of specific enzyme activity. rndsystems.com

Several strategies can be employed to mitigate these effects:

Use of Protease Inhibitor Cocktails: Incorporating a cocktail of inhibitors against common, interfering proteases (e.g., serine, cysteine, and metalloproteases not under investigation) can effectively reduce non-specific substrate turnover.

Buffer Optimization: The composition of the assay buffer, including pH, ionic strength, and the presence of detergents, can significantly influence both target enzyme activity and non-specific hydrolysis. Careful optimization is crucial to maximize the signal-to-noise ratio.

Compound Interference: In high-throughput screening (HTS) for enzyme inhibitors, test compounds themselves can interfere with the assay. admin.ch This can occur through autofluorescence, fluorescence quenching, or by precipitating out of solution. Running parallel controls without the enzyme can help identify and correct for such artifacts. High concentrations of solvents like Dimethyl Sulfoxide (DMSO), often used to dissolve test compounds, can also decrease enzyme activity and must be controlled. bpsbioscience.comnih.gov

Addressing Solubility and Stability Considerations in Assay Buffer Systems

The physicochemical properties of this compound, particularly its hydrophobicity imparted by the Boc and Cbz protecting groups, can lead to challenges with solubility and stability in aqueous assay buffers. bachem.com Poor solubility can result in substrate aggregation, leading to unreliable kinetic data and reduced assay sensitivity. acs.org

Strategies to address these issues include:

Solvent Addition: While high concentrations should be avoided, the inclusion of a small percentage of an organic co-solvent like DMSO (typically ≤1%) is a common practice to improve the solubility of hydrophobic substrates. nih.govpnas.org

Chemical Modification: Although this would create a new compound, research into similar fluorogenic substrates has shown that incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) units or charged amino acids, can enhance aqueous solubility without compromising enzymatic recognition. acs.orgrsc.org

Buffer Composition: The choice of buffer system and the inclusion of non-ionic detergents (e.g., Brij-35 or Tween-20) can help maintain substrate solubility and prevent aggregation. pnas.org The stability of the substrate is also pH-dependent, requiring careful buffer selection to maintain optimal pH for both enzyme activity and substrate integrity. openbiochemistryjournal.com

Table 1: Strategies to Mitigate Methodological Constraints in this compound Assays

Constraint Mitigation Strategy Rationale Reference
Non-Specific Hydrolysis Use of protease inhibitor cocktails To inhibit off-target proteases present in complex samples. rndsystems.com
Assay Interference Parallel controls (no enzyme, no compound) To identify autofluorescence, quenching, or precipitation caused by test compounds. admin.ch
Poor Solubility Addition of organic co-solvents (e.g., DMSO) To increase the solubility of the hydrophobic substrate in aqueous buffers. nih.gov

Development of Novel Assay Formats and Detection Technologies Beyond Standard Fluorometry

While standard fluorescence intensity measurement is the most common readout for this compound assays, alternative detection technologies offer potential advantages in sensitivity, robustness, and information content.

Fluorescence Lifetime (FLT) Measurement: Unlike fluorescence intensity, FLT is an intrinsic property of a fluorophore and is less susceptible to interferences like the inner filter effect or background fluorescence from samples. technologynetworks.com Assays based on FLT can be more robust and sensitive, especially when analyzing complex biological mixtures or screening for inhibitors. technologynetworks.com

Bioluminescent Assays: These assays rely on the enzymatic generation of light, which can offer superior sensitivity and a broader dynamic range compared to fluorescence-based methods. tandfonline.com A potential format could involve a secondary coupling enzyme that acts on a product of the initial protease cleavage, leading to light production. This approach often results in very low background signals. tandfonline.com

Time-Resolved Fluorescence (TRF): This technique uses long-lifetime fluorophores (lanthanides) and measures fluorescence after a delay, effectively eliminating short-lived background fluorescence from biological samples and scattered light. While this would require re-synthesizing the substrate with a different fluorophore, the principle offers a path to significantly improved signal-to-noise ratios.

Table 2: Comparison of Detection Technologies for Protease Assays

Technology Principle Advantages Limitations for this compound Reference
Standard Fluorometry Measures fluorescence intensity increase upon AMC release. Simple, widely available instrumentation. Susceptible to interference, inner filter effect, background fluorescence. google.commdpi.com
Fluorescence Lifetime (FLT) Measures the decay rate of fluorescence. More robust to interference, can be more sensitive. Requires specialized instrumentation. technologynetworks.com
Bioluminescence Coupled enzymatic reaction produces light. Extremely high sensitivity, low background. Requires a coupled enzyme system and a specific luciferin-based substrate. tandfonline.com

Interdisciplinary Integration of this compound Assays with Complementary Analytical Modalities

Integrating this compound assays with other powerful analytical techniques can provide deeper insights into protease function and specificity, moving beyond simple activity measurements.

Coupling with Mass Spectrometry for Substrate/Product Identification

Mass spectrometry (MS) is an invaluable tool for the unambiguous identification and quantification of molecules. Coupling this compound assays with MS allows for direct confirmation of the cleavage event and identification of the resulting products: the protected dipeptide Boc-Lys(Cbz) and the free fluorophore, AMC. nih.gov This approach is particularly powerful for:

Confirming Specificity: In complex mixtures, MS can verify that the observed fluorescence signal originates from the specific cleavage of this compound and not from the hydrolysis of other fluorescent compounds. nih.gov

Investigating Off-Target Cleavage: When using complex protein substrates in parallel with this compound, MS-based proteomics techniques like PICS (Proteomic Identification of protease Cleavage Sites) can identify the full range of peptides cleaved by the enzyme, providing a comprehensive specificity profile. ubc.caresearchgate.net This helps to contextualize the activity measured with the single synthetic substrate.

Quantitative Proteomics: Techniques like iTRAQ or SILAC can be used to quantitatively compare proteolytic events under different conditions (e.g., with and without an inhibitor), complementing the data obtained from the fluorogenic assay. nih.govnih.gov

Application in Microfluidic and Lab-on-a-Chip Systems

The miniaturization of biochemical assays using microfluidic and lab-on-a-chip technologies offers numerous advantages, including significantly reduced reagent consumption, faster analysis times, and the potential for high-throughput, parallel processing. mit.edu this compound is well-suited for these platforms due to its fluorogenic nature, which allows for sensitive detection in picoliter to nanoliter volumes.

Applications include:

High-Throughput Screening (HTS): Droplet-based microfluidics can be used to encapsulate single cells or enzymes with the this compound substrate, enabling the screening of massive libraries for enzyme activity or inhibition at rates of thousands of events per second. acs.orgacs.org

Multiplexed Assays: Microfluidic devices can be designed to perform multiple assays simultaneously. For instance, the activity of a protease against this compound could be measured in parallel with its activity against a panel of other substrates, providing a rapid profile of its specificity. mit.edu

Point-of-Care Diagnostics: The integration of these assays into simple, portable lab-on-a-chip devices could pave the way for diagnostic tools that measure specific protease activity in clinical samples. plos.org

Expanding the Repertoire of Enzymes Characterizable with this compound and its Derivatives

While this compound is a well-established substrate for trypsin-like serine proteases, ongoing research seeks to broaden its applicability to other enzyme classes. This expansion is primarily achieved through the synthesis of derivatives that modify the core structure to cater to the specificities of different enzymes.

One significant area of expansion is in the study of histone deacetylases (HDACs). By acylating the ε-amino group of the lysine (B10760008) residue, researchers have created fluorogenic substrates for HDAC activity assays. For instance, Boc-Lys(Ac)-AMC serves as a substrate for HDACs; following deacetylation by an HDAC, the resulting Boc-Lys-AMC is cleaved by trypsin, releasing the fluorescent AMC molecule. caymanchem.comportlandpress.com This two-step assay allows for the quantification of HDAC activity. caymanchem.com Similarly, Boc-Lys(TFA)-AMC, where the lysine is modified with a trifluoroacetyl group, is used as a substrate for class IIa HDACs. explorationpub.com The development of a variety of acylated derivatives, such as Boc-Lys(Cro)-AMC and Boc-Lys(Pro)-AMC, aims to provide class-selective substrates for different HDACs, enabling more specific inhibitor screening. researchgate.netnih.gov

The versatility of the Boc-Lys-AMC scaffold is further demonstrated by its adaptation for other protease families. Modifications to the α-amino protecting group, for example, can influence substrate specificity. A study comparing Boc-Lys-AMC with derivatives having different protecting groups like Z (benzyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) found varying levels of cleavage by the cysteine protease Cathepsin L. researchgate.net Specifically, the Fmoc-Lys-AMC derivative showed moderately increased activity with Cathepsin L compared to the Boc-protected version. researchgate.net This highlights the potential of tuning the substrate for specific cysteine proteases.

Furthermore, derivatives of this compound are being explored for their use in studying a wider range of proteases involved in complex biological processes. For example, substrates like Boc-Phe-Ser-Arg-AMC, which shares the Boc-AMC backbone, are used to assay for coagulation factor XIa and human airway trypsin-like protease (HAT). The core principle remains the same: specific protease cleavage releases the AMC fluorophore, providing a measurable signal of enzyme activity.

The table below summarizes some key derivatives and the enzymes they are designed to characterize, showcasing the expanding utility of the Boc-Lys-AMC chemical scaffold.

Derivative NameTarget Enzyme(s)Application
Boc-Lys(Ac)-AMCHistone Deacetylases (HDACs) Class I & IIbQuantifying HDAC activity in a two-step assay with trypsin. caymanchem.comportlandpress.com
Boc-Lys(TFA)-AMCHistone Deacetylases (HDACs) Class IIaUsed as a selective substrate for Class IIa HDACs in coupled assays. explorationpub.com
Boc-Lys(Cro)-AMCHistone Deacetylases (HDACs) Class IDeveloped as a potentially selective substrate for Class I HDACs. researchgate.net
Boc-Lys(Pro)-AMCHistone Deacetylases (HDACs) Class IDeveloped as a potentially selective substrate for Class I HDACs. researchgate.netnih.gov
Fmoc-Lys-AMCCathepsin LInvestigated as a substrate for this cysteine protease, showing altered activity compared to Boc-Lys-AMC. researchgate.net
Boc-Phe-Ser-Arg-AMCCoagulation factor XIa, Human Airway Trypsin-like protease (HAT)Fluorogenic substrate for studying specific serine proteases involved in coagulation and airway function.
Ac-VLTK-AMCC11 ProteasesA tetrapeptide substrate designed for specific C11 proteases based on substrate profiling. nih.gov

This ongoing development of novel derivatives is crucial for extending the use of AMC-based fluorogenic assays to a broader spectrum of enzymes, thereby facilitating new discoveries in various fields of biological research.

Computational Approaches for Predicting and Optimizing Enzyme-Substrate Interactions with this compound

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are becoming indispensable tools in the study of enzyme-substrate interactions, including those involving this compound and its derivatives. These approaches provide valuable insights into the binding modes and energetics of substrate interactions, which can guide the design of more specific and efficient substrates and inhibitors.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking studies can elucidate how the substrate fits into the active site of a target protease. For example, docking simulations have been used to model the binding of AMC-containing substrates to enzymes like α-chymotrypsin, revealing the specific interactions between the substrate and active site residues. researchgate.net Such studies can help to understand the structural basis of enzyme specificity and can be used to predict how modifications to the substrate might affect binding. researchgate.net

Molecular dynamics simulations offer a more dynamic view of the enzyme-substrate complex, allowing researchers to observe the conformational changes and interactions over time. researchgate.netaps.org MD simulations have been employed to study the stability of enzyme-substrate complexes and to understand the mechanism of substrate recognition and cleavage. researchgate.net For instance, MD simulations can reveal how the binding of a substrate like this compound induces conformational changes in the enzyme that are necessary for catalysis.

These computational approaches are particularly powerful when used in conjunction with experimental data. For example, kinetic data from enzyme assays can be used to validate and refine the computational models. core.ac.uk In turn, the models can provide a structural rationale for the observed kinetic results. This integrated approach has been successfully used to study the inhibition of proteasomes, where docking and MD simulations helped to explain the selectivity of certain inhibitors for the immunoproteasome over the constitutive proteasome. core.ac.uk

The insights gained from these computational studies are instrumental in the rational design of new fluorogenic substrates and inhibitors. By understanding the key interactions that govern substrate binding and specificity, researchers can design novel derivatives of this compound with improved properties, such as higher affinity, greater selectivity, or altered cleavage kinetics.

The following table provides examples of how computational methods have been applied to study interactions relevant to AMC-based substrates.

Computational MethodEnzyme/System StudiedKey Findings/Application
Molecular Dockingα-chymotrypsin with AMC substrateElucidated different binding modes of the AMC substrate within the active site. researchgate.net
Molecular DockingHistone Deacetylase 8 (HDAC8) with inhibitorsDocking results were consistent with in-vitro experiments, showing selectivity for HDAC8.
Molecular Docking & MD SimulationGallium-Metal Organic Frameworks (Ga-MOFs) with AMCEvaluated the adsorption and mobility of AMC molecules on the surface of MOFs. researchgate.net
Molecular Docking & MD SimulationProteasome (Constitutive and Immuno) with inhibitorsIdentified key residue substitutions responsible for inhibitor selectivity between proteasome subtypes. core.ac.uk
Molecular Dynamics SimulationH1-DNA complex with a ligandShowed that ligand binding is energetically more favorable at the interface of the complex. researchgate.net

As computational power and algorithmic accuracy continue to improve, these in silico approaches will undoubtedly play an even more significant role in the future of this compound research, accelerating the development of novel enzymatic tools and therapeutic agents.

Q & A

Q. How is Boc-Lys(Cbz)-AMC utilized in histone deacetylase (HDAC) activity assays, and what is the standard experimental protocol?

this compound serves as a fluorogenic substrate for HDACs. In the assay, HDACs deacetylate the substrate, exposing a lysine residue that is subsequently cleaved by trypsin to release 7-amino-4-methylcoumarin (AMC). The fluorescence intensity of AMC (excitation/emission maxima: 340–360 nm/440–460 nm) is proportional to HDAC activity. A typical protocol involves:

  • Incubating HDAC enzymes with this compound in buffer (e.g., 25 mM HEPES, pH 8.0, 137 mM NaCl).
  • Adding trypsin post-deacetylation to cleave the substrate.
  • Quantifying fluorescence using a plate reader calibrated with AMC standards .

Q. What fluorescence parameters are optimal for detecting AMC release in HDAC assays using this compound?

AMC exhibits peak excitation at 340–360 nm and emission at 440–460 nm. To minimize background noise, use narrow bandwidths (e.g., 10–20 nm) and validate instrument sensitivity with AMC calibration curves. Ensure assays are conducted in black microplates to reduce light scattering .

Q. How can researchers validate the substrate specificity of this compound in HDAC assays?

Specificity is confirmed by:

  • Comparing activity in the presence of isoform-selective HDAC inhibitors (e.g., TMP269 for class IIa HDACs).
  • Using recombinant HDAC isoforms to assess cross-reactivity.
  • Validating results with orthogonal methods, such as immunoblotting for acetylated histones .

Advanced Research Questions

Q. How can product inhibition be mitigated when using this compound in high-throughput HDAC screens?

Product inhibition by acetate or trifluoroacetate (TFA) released during deacetylation can skew results. Strategies include:

  • Adding sodium acetate (50 mM) to buffer systems to equilibrate ion concentrations and reduce inhibition artifacts.
  • Shortening incubation times or diluting reaction mixtures to minimize product accumulation.
  • Validating inhibition patterns using control substrates (e.g., Boc-Lys(TFA)-AMC vs. Boc-Lys(Ac)-AMC) .

Q. What experimental strategies differentiate HDAC isoform activity when using this compound derivatives?

Q. How should researchers reconcile conflicting data on substrate efficiency across HDAC isoforms?

Discrepancies (e.g., HDAC8 showing high activity with Boc-Lys(TFA)-AMC but no inhibition by NaTFA) require:

  • Re-evaluating assay conditions (e.g., buffer composition, enzyme purity).
  • Conducting dose-response curves with multiple substrates to identify non-linear kinetics.
  • Incorporating computational modeling to assess substrate-enzyme binding affinities .

Methodological Considerations

  • Data Reproducibility : Include detailed enzyme sources (e.g., recombinant vs. native HDACs), substrate purity (≥98%), and batch-specific validation in supplementary materials .
  • Contradictory Evidence : Address anomalies (e.g., unexpected inhibition patterns) by revisiting experimental assumptions and consulting structural HDAC studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.